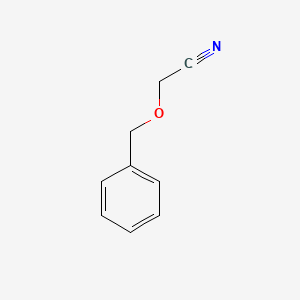

2-(Benzyloxy)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPBLVPUGZMOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392126 | |

| Record name | 2-(benzyloxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13620-31-0 | |

| Record name | 2-(benzyloxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Benzyloxy)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract

2-(Benzyloxy)acetonitrile, a versatile bifunctional molecule, serves as a crucial building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structure, combining a protected hydroxyl group in the form of a benzyl ether and a reactive nitrile moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the historical context, synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role as a strategic intermediate in the development of complex molecular architectures for drug discovery. Detailed experimental protocols, mechanistic insights, and spectroscopic data are presented to offer a practical resource for researchers, scientists, and professionals in drug development.

Introduction and Historical Context

While a singular, seminal "discovery" of this compound is not prominently documented in the annals of chemical literature, its emergence is intrinsically linked to the development of fundamental organic reactions, most notably the Williamson ether synthesis, first reported by Alexander Williamson in 1850.[1] This reaction, which forms an ether from an organohalide and an alkoxide, provides the foundational logic for the most common synthetic routes to this compound.[2][3][4]

The utility of the benzyl group as a protecting group for alcohols, coupled with the synthetic versatility of the nitrile functional group, naturally led to the preparation and use of intermediates like this compound.[5] The nitrile group, in particular, is a valuable precursor to amines, carboxylic acids, amides, and various heterocycles, making it a cornerstone in the synthesis of complex organic molecules.[6][7] As the demand for sophisticated molecular scaffolds in medicinal chemistry grew, so did the importance of readily accessible and versatile building blocks like this compound.

Synthesis of this compound: Mechanisms and Protocols

The preparation of this compound is most commonly achieved through a nucleophilic substitution reaction, a classic example of the Williamson ether synthesis.[2][3][4] This involves the reaction of a benzyl halide with a salt of hydroxyacetonitrile or the reaction of a benzyl alkoxide with a haloacetonitrile.

Primary Synthetic Route: Williamson Ether Synthesis

The most prevalent and industrially scalable method for synthesizing this compound involves the reaction of sodium benzylate with chloroacetonitrile. This SN2 reaction is efficient and proceeds with high yield.[1]

Reaction:

The mechanism involves the nucleophilic attack of the benzylate anion on the electrophilic carbon of chloroacetonitrile, displacing the chloride ion.

Figure 1: Mechanism of this compound Synthesis.

An alternative, though less common, approach involves the reaction of benzyl chloride with the sodium salt of hydroxyacetonitrile. Phase-transfer catalysis can be employed to facilitate this reaction, particularly in biphasic systems, enhancing the reaction rate and yield.[8][9][10][11]

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound.

Materials:

-

Benzyl alcohol

-

Sodium metal

-

Anhydrous diethyl ether or THF

-

Chloroacetonitrile[12]

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of Sodium Benzylate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether (or THF). Carefully add sodium metal in small pieces to the solvent.

-

Add benzyl alcohol dropwise to the sodium suspension at a rate that maintains a gentle reflux. Continue stirring until all the sodium has reacted.

-

Reaction with Chloroacetonitrile: Cool the resulting sodium benzylate solution in an ice bath. Add chloroacetonitrile dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cautiously quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for quality control.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [13] |

| Molecular Weight | 147.18 g/mol | [13] |

| CAS Number | 13620-31-0 | [13] |

| Appearance | Colorless oil | N/A |

| Boiling Point | ~110-112 °C at 2 mmHg | N/A |

| Density | ~1.06 g/cm³ | N/A |

| Refractive Index | ~1.52 | N/A |

| XLogP3 | 1.4 | [13] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic, benzylic, and methylene protons. The aromatic protons typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The benzylic methylene protons (C₆H₅CH₂ O) resonate around δ 4.7 ppm as a singlet, and the methylene protons adjacent to the nitrile group (OCH₂ CN) appear as a singlet around δ 4.3 ppm.[12]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct signals for the aromatic carbons, the benzylic carbon, the methylene carbon adjacent to the nitrile, and the nitrile carbon itself. The nitrile carbon typically appears in the range of δ 115-120 ppm.[14]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A sharp, strong peak around 2250 cm⁻¹ is indicative of the C≡N stretching vibration. The C-O-C ether linkage typically shows a strong absorption in the region of 1100-1200 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.[15][16][17]

-

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 147. A prominent fragment ion would be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group, which is a characteristic fragmentation pattern for benzyl ethers.[5][18][19]

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds, owing to the synthetic versatility of both the benzyl ether and the nitrile functionalities.

Role as a Versatile Building Block

The nitrile group can be readily transformed into other functional groups. For instance, it can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or used in cycloaddition reactions to form heterocyclic rings, such as tetrazoles.[20][21][22][23] The benzyl ether serves as a robust protecting group for the hydroxyl functionality, which can be selectively removed under various conditions, most commonly by hydrogenolysis.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Nitrile - Wikipedia [en.wikipedia.org]

- 8. crdeepjournal.org [crdeepjournal.org]

- 9. biomedres.us [biomedres.us]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jcsp.org.pk [jcsp.org.pk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Benzyl alcohol(100-51-6) IR Spectrum [m.chemicalbook.com]

- 18. massbank.eu [massbank.eu]

- 19. youtube.com [youtube.com]

- 20. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2H-Tetrazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 2-(Benzyloxy)acetonitrile

Abstract

2-(Benzyloxy)acetonitrile (CAS No. 13620-31-0), also known as 2-(phenylmethoxy)acetonitrile, is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. Possessing both a nitrile group and a benzylic ether, it serves as a versatile and valuable building block for the synthesis of more complex molecular architectures, including various heterocycles and protected functional groups. This guide provides a comprehensive overview of its core physicochemical properties, a detailed protocol for its synthesis via Williamson ether synthesis, an analysis of its chemical reactivity, and a discussion of its applications in modern organic synthesis. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective utilization.

Core Physicochemical Properties

This compound is a stable liquid under standard conditions, characterized by the properties summarized below. These parameters are fundamental for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 13620-31-0 | [1] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| Appearance | Colorless Liquid | |

| Boiling Point | 246.1 ± 23.0 °C at 760 mmHg | [1] |

| Density | ~1.08 g/mL (Predicted) | N/A |

| Refractive Index | ~1.518 (Predicted) | N/A |

| XLogP3 | 1.4 | [2] |

| Solubility | Miscible with many organic solvents such as acetonitrile, ethanol, acetone, and dichloromethane. Limited solubility in water. | N/A |

Spectral Data

The structural identity of this compound is unequivocally confirmed by spectroscopic methods. While a publicly available, peer-reviewed spectrum is elusive, the expected spectral features are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~7.3-7.4 ppm (m, 5H): A multiplet corresponding to the five aromatic protons of the benzyl group.

-

~4.7 ppm (s, 2H): A singlet for the benzylic methylene protons (-O-CH₂ -Ph).

-

~4.3 ppm (s, 2H): A singlet for the methylene protons adjacent to the nitrile group (-O-CH₂ -CN).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~136 ppm: Quaternary aromatic carbon of the benzyl group.

-

~128-129 ppm: Aromatic CH carbons of the benzyl group.

-

~116 ppm: Nitrile carbon (-C N).

-

~74 ppm: Benzylic methylene carbon (-O-CH₂ -Ph).

-

~55 ppm: Methylene carbon adjacent to the nitrile group (-O-CH₂ -CN).

-

-

IR (Infrared) Spectroscopy:

-

~3030 cm⁻¹: C-H stretching of the aromatic ring.

-

~2870-2930 cm⁻¹: C-H stretching of the methylene groups.

-

~2250 cm⁻¹: A characteristic sharp, medium-intensity peak for the nitrile (C≡N) stretch.

-

~1100 cm⁻¹: A strong C-O-C ether stretching band.

-

Synthesis and Purification Protocol

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis . This Sₙ2 reaction involves the nucleophilic attack of a benzyl alkoxide on a haloacetonitrile. The following protocol provides a reliable, step-by-step methodology.

Causality and Experimental Design

The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions.

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates benzyl alcohol to form the sodium benzylate nucleophile. This ensures the reaction proceeds efficiently. An alternative, safer base is potassium carbonate (K₂CO₃), though it may require longer reaction times or higher temperatures.

-

Electrophile: Chloroacetonitrile is a cost-effective and reactive electrophile. Bromoacetonitrile can also be used and is more reactive, but it is often more expensive and lachrymatory.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation (Na⁺) while leaving the alkoxide nucleophile highly reactive, thus accelerating the Sₙ2 reaction.[3]

-

Temperature: The reaction is typically performed at room temperature to slightly elevated temperatures (50-60 °C) to ensure a reasonable reaction rate without promoting elimination or decomposition side reactions.[3]

Step-by-Step Synthesis Protocol

Reaction: Ph-CH₂-OH + Cl-CH₂-CN → Ph-CH₂-O-CH₂-CN + HCl

Caption: Experimental workflow for the synthesis of this compound.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add benzyl alcohol (1.0 eq) and anhydrous DMF (approx. 5 mL per 10 mmol of alcohol).

-

Deprotonation: Cool the solution to 0 °C in an ice-water bath. Under a positive pressure of nitrogen, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases and a clear solution of sodium benzylate is formed.

-

Nucleophilic Substitution: Add chloroacetonitrile (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker containing ice-water (approx. 50 mL per 10 mmol of alcohol).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).

-

Washing: Combine the organic layers and wash sequentially with water (2x) and saturated brine (1x) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Chemical Reactivity and Stability

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

-

Nitrile Group: The nitrile is a versatile functional handle.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield benzyloxyacetic acid.

-

Reduction: The nitrile can be reduced to the corresponding primary amine, 2-(benzyloxy)ethan-1-amine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation under forcing conditions.

-

Addition Reactions: The carbon atom of the nitrile is electrophilic and can be attacked by organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolytic workup.

-

-

Benzylic Ether Group: The benzyl group is a common and robust protecting group for alcohols.

-

Cleavage: It is most reliably cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C) to deprotect the hydroxyl group, yielding glycolnitrile and toluene.[4] This orthogonality makes it valuable in multi-step synthesis where other protecting groups might be sensitive to acidic or basic conditions.

-

-

α-Methylene Group: The methylene protons adjacent to the nitrile group (-O-CH₂-CN) are weakly acidic and can be deprotonated with strong bases, allowing for α-alkylation, although this is less common than reactions at the other two sites.

Stability and Storage: The compound is stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) and stored in a cool, dry place.[1]

Applications in Pharmaceutical and Heterocyclic Synthesis

This compound is a key intermediate for introducing the protected hydroxymethylacetonitrile moiety into molecules. This structural motif is found in various biologically active compounds. While its direct use in the synthesis of major drugs like Ramelteon or Tasimelteon is not prominently documented in standard routes, its utility is demonstrated in the construction of complex heterocyclic systems.[1][5][6]

Example Application: Synthesis of Substituted Pyrazoles

One illustrative application is its use in the synthesis of substituted pyrazoles, a core structure in many pharmaceuticals. The nitrile group can participate in cyclocondensation reactions with hydrazine derivatives.

Caption: A plausible synthetic pathway to a pyrazole derivative.

Mechanism Insight:

-

Activation: A base like sodium ethoxide deprotonates the α-methylene carbon of this compound to form a nucleophilic enolate.

-

C-C Bond Formation: This enolate attacks an acylating agent, such as diethyl oxalate, in a Claisen-type condensation to form a β-keto nitrile intermediate.

-

Cyclization: The β-keto nitrile then undergoes a cyclocondensation reaction with hydrazine. The hydrazine nitrogens attack the two carbonyl carbons, and subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring. The resulting molecule contains the (benzyloxy)methyl side chain, which can be further modified or deprotected as needed.

Safety and Handling

As with any nitrile-containing compound, this compound must be handled with appropriate care in a well-ventilated fume hood.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Fire: It is a combustible liquid. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

- Williamson Ether Synthesis. (n.d.).

-

LookChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Representative approaches to the synthesis of ramelteon.

- Beilstein J. Org. Chem. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.

-

chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved January 11, 2026, from [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- New Drug Approvals. (2018). Tasimelteon.

- Google Patents. (n.d.). CN105949153A - Synthesis method of tasimelteon.

-

PubMed. (2014). Tasimelteon (Hetlioz™): A New Melatonin Receptor Agonist for the Treatment of Non-24-Hour Sleep-Wake Disorder. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN103087019A - Preparation method of tasimelteon.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. CN105949153A - Synthesis method of tasimelteon - Google Patents [patents.google.com]

2-(Benzyloxy)acetonitrile CAS number 13620-31-0

An In-depth Technical Guide to 2-(Benzyloxy)acetonitrile (CAS 13620-31-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, CAS Number 13620-31-0, is a versatile bifunctional organic intermediate of significant interest in medicinal chemistry and complex molecule synthesis.[1] Its structure incorporates a nitrile moiety, which is a valuable synthon for various functional groups, and a benzyl ether, which serves as a robust and selectively cleavable protecting group for an α-hydroxyl function. This guide provides a comprehensive technical overview of its synthesis, core reactivity, applications, and handling protocols, designed to empower researchers in leveraging its unique chemical attributes for advanced scientific discovery.

Introduction: A Strategic Building Block

In the landscape of organic synthesis, intermediates that offer both reactivity and stability are invaluable. This compound emerges as such a compound. It is, in essence, a protected form of an α-hydroxy nitrile, a class of compounds that are precursors to essential functionalities like α-hydroxy acids and α-amino alcohols. The benzyl protecting group imparts thermal and chemical stability, allowing for selective manipulation of the nitrile group or the α-carbon under conditions that a free hydroxyl group would not tolerate.

Its utility is particularly pronounced in the synthesis of pharmaceuticals and agrochemicals, where the introduction of benzyl-protected functional groups is a common strategy.[1] Furthermore, the benzyloxy pharmacophore itself is a recurring motif in biologically active molecules, recognized for its role in modulating interactions with biological targets.[2] This dual role as a versatile chemical handle and a potential pharmacophoric element makes this compound a molecule of strategic importance in drug discovery pipelines.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 13620-31-0 | [5] |

| Molecular Formula | C₉H₉NO | [5] |

| Molecular Weight | 147.18 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid/oil | [6] |

| Canonical SMILES | C1=CC=C(C=C1)COCC#N | [5][7] |

| InChIKey | GGPBLVPUGZMOPT-UHFFFAOYSA-N | [7] |

| XLogP3 | 1.4 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

Spectroscopic Signatures:

-

¹H NMR: Expected signals include a singlet for the methylene protons adjacent to the nitrile (–O–CH₂–CN), a singlet for the benzylic methylene protons (Ph–CH₂–O–), and a multiplet corresponding to the aromatic protons of the benzyl group.

-

¹³C NMR: Key resonances would include the nitrile carbon (C≡N), the two distinct methylene carbons, and the aromatic carbons.

-

IR Spectroscopy: A characteristic sharp, medium-intensity peak is expected in the range of 2240-2260 cm⁻¹ for the C≡N stretch. Strong C-O stretching bands would also be prominent.

-

Mass Spectrometry: The exact mass is 147.0684.[5] Fragmentation patterns would likely involve the loss of the benzyl or cyano-methyl groups.

Synthesis and Mechanistic Considerations

The most common and direct synthesis of this compound is achieved via a Williamson ether synthesis. This pathway is efficient and relies on readily available starting materials.

Caption: General synthetic workflow for this compound.

Mechanism: The reaction proceeds through the deprotonation of benzyl alcohol with a suitable base, such as sodium hydride (NaH), to form the corresponding sodium benzoxide. This potent nucleophile then displaces the bromide from bromoacetonitrile (or another haloacetonitrile) via a classic Sₙ2 mechanism. The choice of an aprotic solvent like THF or DMF is crucial to solvate the cation without interfering with the nucleophile.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) and suspend it in anhydrous tetrahydrofuran (THF).

-

Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of benzyl alcohol (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Nucleophilic Substitution: Add a solution of bromoacetonitrile (1.05 eq.) in anhydrous THF dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity: The Dual Functional Core

The synthetic value of this compound lies in the distinct reactivity of its two functional centers: the nitrile group and the α-carbon.

Caption: Key reaction pathways of this compound.

-

Nitrile Group Transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions.[8][9][10] Vigorous heating with aqueous acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) will convert the nitrile to the corresponding carboxylic acid, 2-(benzyloxy)acetic acid. Careful or partial hydrolysis can yield the intermediate amide, 2-(benzyloxy)acetamide.[11]

-

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the nitrile to a primary amine, yielding 2-(benzyloxy)ethan-1-amine.

-

-

α-Carbon Reactivity (C-C Bond Formation):

-

Alkylation: The protons on the carbon alpha to the nitrile group are acidic (pKa ≈ 25-29 in DMSO) due to the inductive electron withdrawal by both the nitrile and the ether oxygen, as well as resonance stabilization of the resulting carbanion. This allows for deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a nucleophilic carbanion. This anion can then react with various electrophiles (e.g., alkyl halides) to form new carbon-carbon bonds, a cornerstone of molecular construction.[12] This "borrowing hydrogen" catalysis is a modern, efficient method for such alkylations.[12][13]

-

-

Protecting Group Cleavage:

-

The benzyl ether is stable to a wide range of acidic, basic, and organometallic conditions. Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleanly yields the free alcohol (glycolonitrile, which is often unstable) and toluene as a byproduct. This orthogonality makes it an excellent choice in multi-step synthesis.

-

Applications in Drug Development and Advanced Synthesis

The structural features of this compound make it a valuable precursor in several areas:

-

Synthesis of Heterocycles: As a 1,2-bifunctional synthon, it can participate in cyclization reactions to form nitrogen- and oxygen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals.[1]

-

Precursor to Bioactive Molecules: Its ability to undergo α-alkylation and subsequent nitrile transformation allows it to serve as a key building block for complex drug candidates. The benzyloxy moiety can be retained as a key pharmacophoric element or removed at a late stage to unmask a hydroxyl group.[3][4]

-

Protected α-Hydroxy Acetaldehyde Synthon: Following α-functionalization, reduction of the nitrile and cleavage of the benzyl group can be envisioned as a route to substituted 2-aminoethanols, a common structural motif in medicinal chemistry.

Safety and Handling

Proper handling is paramount when working with any nitrile-containing compound due to the potential for cyanide release under harsh conditions.

| Hazard Category | Precautionary Measures | Reference |

| Inhalation | Harmful if inhaled. Use only in a well-ventilated area or under a chemical fume hood.[14][15] | [14][15] |

| Skin Contact | May cause skin irritation. Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[14][16] | [14][16] |

| Eye Contact | Can cause serious eye irritation. Wear safety goggles or a face shield.[14][15] | [14][15] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory.[15][17] | [15][17] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[14] | [14] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations.[18] | [18] |

First Aid:

-

Inhalation: Move victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[14]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician immediately.[14]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its predictable reactivity, the stability of the benzyl protecting group, and its utility in forming key bonds make it an indispensable intermediate. For researchers in drug development, its structure offers a direct route to incorporating valuable pharmacophoric elements and complex functionalities. A comprehensive understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is essential for unlocking its full potential in the pursuit of novel molecular discovery.

References

-

This compound. LookChem.[Link]

-

2-Benzyloxy-acetonitrile | CAS 13620-31-0. Chemical-Suppliers.[Link]

-

2-(6-BENZYLOXYINDOLYL)ACETONITRILE suppliers & manufacturers in China. LookChem.[Link]

-

This compound. MySkinRecipes.[Link]

-

Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. National Institutes of Health (PMC).[Link]

-

SAFETY DATA SHEET - Acetonitrile. Fisher Scientific.[Link]

-

Neuroprotective Effect of 2-(Benzyloxy)arylureas Is Not Related to CypD Inhibition nor Suppression of mPTP Opening. ACS Medicinal Chemistry Letters.[Link]

- A kind of preparation method of high-purity 2- benzyloxy bromoethane.

-

2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses Procedure.[Link]

-

Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com.[Link]

-

This compound (C9H9NO). PubChemLite.[Link]

-

Request Bulk Quote - 2-(2-(BENZYLOXY)-4-FLUOROPHENYL)ACETONITRILE. ChemUniverse.[Link]

-

Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Publications.[Link]

-

Hydrolysis of Nitriles. YouTube.[Link]

-

p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.[Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health (Nature).[Link]

-

Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC Publishing.[Link]

-

Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Patsnap.[Link]

-

Hydrolysing Nitriles. Chemguide.[Link]

-

Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective. Quirky Science.[Link]

-

Base Hydrolysis of Benzonitrile. YouTube.[Link]

-

Acetonitrile - SAFETY DATA SHEET. Brenntag.[Link]

-

Acetonitrile in the Pharmaceutical Industry. Lab Alley.[Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-(Phenylmethoxy)-acetonitrile | 13620-31-0 [m.chemicalbook.com]

- 7. PubChemLite - this compound (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. targetmol.com [targetmol.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. agilent.com [agilent.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. echemi.com [echemi.com]

spectroscopic data of 2-(Benzyloxy)acetonitrile

An In-depth Technical Guide to the Spectroscopic Profile of 2-(Benzyloxy)acetonitrile

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 13620-31-0), a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust characterization of the molecule. We will delve into the core techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind data interpretation and outlining validated protocols for data acquisition.

This compound possesses a distinct molecular architecture comprising a phenyl ring, an ether linkage, and a nitrile functional group. This combination of features gives rise to a unique spectroscopic fingerprint, which is essential for its identification and quality control.

-

Molecular Weight: 147.18 g/mol [2]

The key structural components to be analyzed are:

-

The aromatic ring of the benzyl group.

-

The benzylic methylene protons (-O-CH₂ -Ph).

-

The aliphatic methylene protons adjacent to the nitrile (-CH₂ -CN).

-

The ether linkage (C-O-C).

-

The nitrile group (C≡N).

Below is a diagram illustrating the molecular structure and the numbering convention used for NMR assignments in this guide.

Caption: Structure of this compound with atom numbering for NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of this compound is predicated on identifying the characteristic vibrational modes of its nitrile, ether, and aromatic components.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory.

-

Sample Preparation: A small drop of neat this compound liquid is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Rationale: ATR is a rapid and efficient technique for liquid samples, requiring minimal sample preparation and eliminating the need for solvents or KBr pellets.

Data Interpretation

The expected IR absorption bands are summarized in the table below. The interpretation relies on established correlation tables and data from analogous structures.[3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3050-3030 | Medium | Aromatic C-H Stretch | Phenyl Ring |

| ~2930-2850 | Medium | Aliphatic C-H Stretch | -CH₂- Groups |

| ~2250 | Medium | C≡N Stretch | Nitrile |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Ring Stretch | Phenyl Ring |

| ~1100 | Strong | Asymmetric C-O-C Stretch | Ether Linkage |

| ~740, ~700 | Strong | C-H Out-of-Plane Bend | Monosubstituted Phenyl |

Key Insights:

-

The most diagnostic peak is the medium-intensity absorption around 2250 cm⁻¹ , which is characteristic of a nitrile (C≡N) stretching vibration. The IR signature of the C≡N bond is known to be sensitive to its electronic environment.[3]

-

A strong band around 1100 cm⁻¹ confirms the presence of the C-O-C ether linkage.

-

The presence of sharp peaks above 3000 cm⁻¹ (aromatic C-H) and strong bands in the 700-750 cm⁻¹ region (out-of-plane bending) are definitive indicators of the monosubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of each atom.

Experimental Protocol: NMR

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature.

-

Rationale: CDCl₃ is a standard solvent that provides good solubility for the compound without interfering with most signals. A 400 MHz field strength is sufficient to resolve the distinct proton signals.

¹H NMR Data Analysis

The structure presents three distinct proton environments. The predicted chemical shifts are based on established substituent effects and data from analogous compounds.[6][7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Protons) |

| ~7.35 | Multiplet | 5H | Aromatic (C₂-C₆) |

| ~4.70 | Singlet | 2H | Benzylic (-O-CH₂ -Ph, C₇) |

| ~4.30 | Singlet | 2H | Methylene (-CH₂ -CN, C₉) |

Causality and Insights:

-

Aromatic Protons (δ ~7.35): The five protons on the phenyl ring are expected to appear as a complex multiplet in the typical aromatic region. Their chemical equivalence is coincidental.

-

Benzylic Protons (δ ~4.70): The methylene protons at C₇ are deshielded by the adjacent oxygen atom and the phenyl ring, shifting them significantly downfield to ~4.70 ppm. They appear as a singlet as there are no adjacent protons for coupling.

-

Methylene Protons (δ ~4.30): The methylene protons at C₉ are deshielded by both the adjacent ether oxygen and the electron-withdrawing nitrile group, placing their signal at ~4.30 ppm. This signal is also a singlet.

¹³C NMR Data Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, corresponding to the 7 unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment (Carbon) |

| ~136 | Quaternary Aromatic (C₁) |

| ~129-128 | Aromatic CH (C₂-C₆) |

| ~117 | Nitrile (C₁₀) |

| ~74 | Benzylic (-O-CH₂ -Ph, C₇) |

| ~55 | Methylene (-CH₂ -CN, C₉) |

Causality and Insights:

-

Nitrile Carbon (δ ~117): The carbon of the nitrile group (C₁₀) typically appears in a distinct region around 115-120 ppm, making it a key identifier.[8]

-

Aromatic Carbons (δ ~128-136): The carbons of the phenyl ring resonate in the expected aromatic region. The quaternary carbon (C₁) attached to the benzylic group is slightly downfield from the protonated carbons.

-

Aliphatic Carbons (δ ~55, ~74): The two methylene carbons have distinct shifts. C₇ (benzylic) is significantly deshielded by the adjacent oxygen and appears around 74 ppm. C₉ is also deshielded by oxygen and the nitrile group, with an expected shift around 55 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Instrument: A quadrupole or ion trap mass spectrometer with an ESI source.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.[9] The solution is infused directly into the ESI source.

-

Data Acquisition: The analysis is performed in positive ion mode. The instrument scans a mass-to-charge (m/z) range, typically from 50 to 300 amu.

-

Rationale: ESI is a soft ionization technique that is excellent for generating intact molecular ions (or adducts) of polar to moderately polar organic molecules, minimizing premature fragmentation.

Data Interpretation

-

Molecular Ion: The primary observation will be the protonated molecule [M+H]⁺ at m/z 148.0757 . Adducts with sodium [M+Na]⁺ at m/z 170.0576 or potassium [M+K]⁺ at m/z 186.0316 may also be observed, depending on the purity of the solvent and glassware.[1]

-

Fragmentation Analysis: While ESI is soft, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed on the m/z 148 ion to induce fragmentation. The most characteristic fragmentation pathway involves the benzyl group.

Sources

- 1. PubChemLite - this compound (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 2. lookchem.com [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acetonitrile [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 2-Benzyloxyethanol(622-08-2) 1H NMR [m.chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Acetonitrile 99.9% CAS 75-05-8 - PanReac AppliChem [itwreagents.com]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-(Benzyloxy)acetonitrile

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. For a compound like 2-(Benzyloxy)acetonitrile, which serves as a versatile intermediate in pharmaceutical and chemical synthesis, unambiguous characterization is paramount. This guide provides a comprehensive, in-depth exploration of the ¹³C NMR analysis of this compound. Moving beyond a simple recitation of data, this document details the theoretical basis for peak assignments, presents a field-proven, self-validating protocol for acquiring high-fidelity, quantitative ¹³C NMR spectra, and explains the critical causality behind key experimental parameters. This guide is intended for researchers, scientists, and drug development professionals who require robust and reproducible analytical methodologies.

Theoretical Framework and Spectral Prediction

A robust analysis begins with a foundational understanding of the molecule's electronic environment. This compound possesses seven unique carbon environments, the chemical shifts of which are dictated by their hybridization and proximity to electronegative atoms (oxygen and nitrogen).

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of this compound are systematically numbered as shown below. This convention will be used throughout the guide.

Figure 1: Molecular structure of this compound with IUPAC-style carbon numbering for NMR assignment.

Predicted ¹³C Chemical Shifts

The expected chemical shift ranges for each carbon are derived from established principles of ¹³C NMR spectroscopy and data from analogous structures.[1][2]

-

Nitrile Carbon (C9): The sp-hybridized carbon of the nitrile group (C≡N) typically resonates in a distinct region of the spectrum, generally between 110-125 ppm.[1] This signal is characteristically of low intensity due to the absence of directly attached protons and its long relaxation time.[1]

-

Aromatic Carbons (C1-C6): The sp²-hybridized carbons of the benzene ring appear in the 125-170 ppm range.[1]

-

C1 (ipso-carbon): The carbon directly attached to the benzylic group is expected to be the most downfield of the ring carbons, influenced by the -CH₂O- substituent.

-

C2/C6 (ortho-carbons) & C3/C5 (meta-carbons): These pairs are chemically equivalent due to free rotation and will appear as single signals. Their shifts are influenced by their position relative to the substituent.

-

C4 (para-carbon): This carbon will have a distinct chemical shift, typically found between the ortho and meta carbon signals.

-

-

Aliphatic Carbons (C7, C8): These sp³-hybridized carbons are shielded compared to the aromatic and nitrile carbons.

-

C7 (Benzylic -CH₂-): The benzylic carbon is adjacent to both the aromatic ring and the ether oxygen. The deshielding effect of the oxygen atom places its resonance in the typical range for ether carbons, around 60-80 ppm.[1][2]

-

C8 (Acetonitrile -CH₂-): This methylene carbon is alpha to both the ether oxygen and the nitrile group. The combined electron-withdrawing effects of these two groups will shift it downfield relative to a simple alkane, likely in the 50-65 ppm range.

-

The predicted chemical shifts are summarized in the table below.

| Carbon Atom(s) | Chemical Environment | Predicted δ (ppm) | Rationale & Notes |

| C9 | Nitrile (R-C≡N) | 115 - 125 | sp hybridization; deshielded by nitrogen. Signal expected to be weak. |

| C1 | Aromatic (ipso) | 135 - 140 | Attached to the -CH₂O- group, causing a downfield shift. |

| C2, C6 | Aromatic (ortho) | 128 - 130 | Standard aromatic region. |

| C3, C5 | Aromatic (meta) | 128 - 130 | Standard aromatic region, often close to ortho signals. |

| C4 | Aromatic (para) | 127 - 129 | Standard aromatic region. |

| C7 | Benzylic Ether (Ph-C H₂-O) | 70 - 75 | sp³ carbon deshielded by adjacent oxygen and aromatic ring. |

| C8 | α-oxy, α-cyano (O-C H₂-CN) | 55 - 65 | sp³ carbon deshielded by both oxygen and the nitrile group. |

Table 1: Predicted ¹³C NMR chemical shifts for this compound.

A Validated Protocol for Quantitative ¹³C NMR Analysis

Standard proton-decoupled ¹³C NMR spectra are often not quantitative.[3] This is due to two primary factors: the variable Nuclear Overhauser Effect (NOE), which enhances signals of protonated carbons to different extents, and the long and differing spin-lattice relaxation times (T₁) of carbon nuclei.[4] To ensure that the integrated signal intensity is directly proportional to the number of carbon nuclei, a specialized acquisition protocol is required.

The following workflow is designed to be a self-validating system, mitigating these issues to produce reliable, quantitative data.

Figure 2: Experimental workflow for quantitative ¹³C NMR analysis.

Step-by-Step Methodology

A. Sample Preparation

-

Analyte Mass: Accurately weigh between 50-100 mg of this compound.[5] A higher concentration is generally preferred for ¹³C NMR due to its low natural abundance and sensitivity, which helps reduce the required experiment time.[6]

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for its polarity and low viscosity. The use of a deuterated solvent is critical as the spectrometer uses the deuterium signal for field-frequency locking, which stabilizes the magnetic field during acquisition.[7][8] Use approximately 0.5-0.6 mL of solvent.[6]

-

Dissolution and Transfer: Dissolve the sample completely in the solvent within a small vial before transferring it to the NMR tube. This ensures the solution is homogeneous.[5]

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is non-negotiable; suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.

B. Spectrometer Setup and Data Acquisition

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is essential for achieving sharp, well-resolved peaks.

-

Quantitative Acquisition Parameters: This is the most critical phase for ensuring data integrity.

-

Pulse Program: Select a pulse program that employs inverse-gated decoupling . In this sequence, the proton decoupler is turned on only during the signal acquisition period and is turned off during the relaxation delay.[3][9] This approach effectively decouples protons to simplify the spectrum (collapsing multiplets into singlets) while suppressing the non-uniform NOE that makes standard spectra non-quantitative.[4]

-

Relaxation Delay (D1): Set a long relaxation delay between pulses. To ensure complete relaxation of all carbon nuclei, especially quaternary carbons like C9, the delay (D1) should be at least five times the longest T₁ value in the molecule (D1 ≥ 5T₁). A conservative and effective starting value is 30 seconds. While this significantly increases experiment time, it is essential for accuracy.[10][11]

-

Pulse Angle: Use a 90° pulse angle to ensure maximum signal generation for each scan, which is optimal for quantitative analysis.[3]

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise (S/N) ratio, particularly for the weak quaternary nitrile carbon signal.

-

C. Data Processing

-

Standard Processing: Apply standard Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integration: Carefully integrate all seven signals. For a pure sample, the integrated areas of the signals for C1, C4, C7, C8, and C9 should be approximately equal. The integrated areas for the equivalent pairs C2/C6 and C3/C5 should be twice the value of the single-carbon signals.

Trustworthiness: The Self-Validating System

The trustworthiness of this protocol lies in its systematic elimination of the primary sources of error in ¹³C NMR quantitation.

-

Inverse-gated decoupling directly addresses and removes the unpredictable NOE.

-

The long relaxation delay ensures that signal intensity is not biased by differential T₁ values, allowing slow-relaxing quaternary carbons to be measured as accurately as fast-relaxing protonated carbons.

-

The meticulous sample preparation , particularly filtration, guarantees that poor resolution from inhomogeneous samples does not compromise the data.

By adhering to this protocol, the resulting spectrum serves as a self-validating dataset where the relative integrals directly and reliably reflect the molecular stoichiometry.

References

- BenchChem. (2025).

- Gable, K. (n.d.). 13C NMR Chemical Shifts.

- Iowa State University. (n.d.). NMR Sample Preparation.

- University of Leicester. (n.d.).

- Crestini, C., et al. (2011). Quantitative (13)C NMR analysis of lignins with internal standards. PubMed.

- Hunt, I. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. University of Calgary.

- University of California, Los Angeles. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.

- Alfa Chemistry. (n.d.).

- ResearchGate. (2018).

- University College London. (n.d.). Sample Preparation.

- Facey, G. (2007). How Can I Get a Quantitative 13C NMR Spectrum?. University of Ottawa NMR Facility Blog.

- Borchmann, D., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups.

- Borchmann, D., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. American Chemical Society.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative (13)C NMR analysis of lignins with internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Benzyloxy)acetonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-(Benzyloxy)acetonitrile, a multifunctional molecule of interest to researchers in organic synthesis and drug development. This document moves beyond a simple recitation of spectral data, offering a foundational understanding of the vibrational modes associated with the nitrile, ether, and benzylic moieties. By deconstructing the molecule into its constituent functional groups, we predict and interpret its IR spectrum with high fidelity. Furthermore, this guide presents a robust, self-validating experimental protocol for acquiring high-quality Fourier Transform Infrared (FTIR) spectra, complete with insights into potential spectral artifacts and troubleshooting. This work is intended to serve as a practical and authoritative resource for scientists leveraging vibrational spectroscopy for structural elucidation and quality control.

Introduction: The Molecule and the Method

This compound, with its unique combination of a nitrile group, an ether linkage, and a benzyl moiety, presents a valuable case study for the application of infrared spectroscopy. The nitrile functional group is a key building block in the synthesis of pharmaceuticals and other fine chemicals, while the benzyloxy group is a common protecting group in organic synthesis. Accurate and efficient characterization of this molecule is paramount for ensuring reaction success, purity, and quality in research and development settings.

Infrared spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds stretch, bend, and rotate at specific frequencies, absorbing energy and creating a unique spectral "fingerprint".[1][2] This fingerprint allows for the rapid and non-destructive identification of functional groups, making it a first-line method for structural confirmation and purity assessment.[3]

This guide will provide a detailed interpretation of the IR spectrum of this compound, grounded in the fundamental principles of vibrational spectroscopy.

Molecular Structure of this compound

Caption: Correlation of molecular groups to IR spectral regions.

A Self-Validating Protocol for Spectrum Acquisition

Adherence to a rigorous experimental protocol is essential for obtaining a trustworthy and reproducible IR spectrum. The following procedure, designed for a modern Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer, incorporates self-validating steps.

Experimental Workflow

Sources

mass spectrometry of 2-(Benzyloxy)acetonitrile

An In-depth Technical Guide to the Mass Spectrometry of 2-(Benzyloxy)acetonitrile

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of this compound (CAS No: 13620-31-0). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the foundational principles, experimental protocols, and expected fragmentation patterns of this compound. We will explore the causal logic behind methodological choices, particularly focusing on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), and present a self-validating analytical workflow. The guide synthesizes theoretical knowledge with practical, field-proven insights to ensure robust and reproducible results.

Introduction: The Analytical Imperative

This compound is a bifunctional molecule incorporating both a benzyl ether and a nitrile group. This structure makes it a valuable building block in organic synthesis and a potential intermediate in the development of pharmaceutical compounds. Accurate characterization is paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide will deconstruct the mass spectrometric behavior of this compound, providing a robust framework for its analysis.

Physicochemical Profile and Analytical Considerations

Understanding the fundamental properties of this compound is the first step in designing a sound analytical method. These properties dictate the choice of instrumentation and experimental parameters.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 13620-31-0 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| Monoisotopic Mass | 147.068414 Da | [1] |

| Boiling Point | Estimated >250 °C | N/A |

| Structure | C₆H₅CH₂OCH₂C≡N | [2] |

Given its molecular weight and the presence of a stable aromatic system, this compound is amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile and semi-volatile organic compounds.

Ionization Technique: The Rationale for Electron Ionization (EI)

The choice of ionization technique is critical. For a molecule of this nature, Electron Ionization (EI) is the method of choice for initial characterization.

-

Why EI? EI utilizes a high-energy electron beam (typically 70 eV) to ionize the analyte molecule.[3][4] This process imparts significant excess energy, leading to predictable and reproducible fragmentation.[3] The resulting mass spectrum serves as a structural "fingerprint," which is invaluable for identification and can be compared against spectral libraries. While this "hard" ionization technique often diminishes the molecular ion peak, the rich fragmentation data it provides is essential for structural confirmation.[4]

-

Alternative Techniques: Softer ionization methods like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be employed to enhance the molecular ion peak if its detection is problematic in EI. However, it's noteworthy that nitriles can undergo reduction to amines under certain positive ion ESI conditions, which could complicate spectral interpretation.[5][6] Therefore, EI remains the primary and most informative technique for initial structural analysis.

Proposed Fragmentation Pathway under Electron Ionization

The fragmentation of this compound is governed by the chemical characteristics of its benzyl ether and cyanomethyl moieties. The presence of the benzyl group is expected to dominate the spectrum due to its ability to form the highly stable tropylium ion.[7][8]

Upon ionization, the molecular ion (M•+) forms at m/z 147 . This energetically unstable species rapidly undergoes fragmentation through several key pathways:

-

Benzylic C-O Bond Cleavage: The most favorable fragmentation is the cleavage of the O–CH₂Ph bond. The charge is retained by the benzyl fragment, which rearranges to the highly stable tropylium cation (C₇H₇⁺ ) at m/z 91 .[8][9] Due to its exceptional stability, this ion is predicted to be the base peak in the spectrum.

-

Alpha-Cleavage (Ether): Cleavage of the CH₂–CN bond (alpha to the ether oxygen) results in the formation of the benzyloxy cation (C₇H₇O⁺ ) at m/z 107 .

-

McLafferty-type Rearrangement is not expected as there is no gamma-hydrogen available for the characteristic rearrangement onto an unsaturated site.

-

Loss of Formaldehyde: A potential rearrangement could lead to the loss of formaldehyde (CH₂O, 30 Da) from the molecular ion, resulting in a fragment corresponding to benzyl cyanide at m/z 117 .

-

Cyanomethyl Fragments: Fragments corresponding to the cyanomethyl group ([CH₂CN]⁺ at m/z 40 ) or related ions may be observed, but are expected to be of low intensity.

The following diagram illustrates these proposed primary fragmentation pathways.

Caption: Proposed electron ionization fragmentation pathway of this compound.

Predicted Mass Spectrum Data

| m/z | Proposed Ion | Formula | Comments |

| 147 | [M]•+ | [C₉H₉NO]•+ | Molecular Ion |

| 117 | [M - CH₂O]•+ | [C₈H₇N]•+ | Loss of formaldehyde |

| 107 | [C₇H₇O]⁺ | [C₆H₅CH₂O]⁺ | Benzyloxy cation |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium Ion (Predicted Base Peak) |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Loss of acetylene from tropylium ion |

| 40 | [CH₂CN]⁺ | [CH₂CN]⁺ | Cyanomethyl cation |

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating workflow for the analysis of this compound. The inclusion of quality control (QC) checks ensures the reliability and reproducibility of the data.

Step 1: Reagent and Sample Preparation

-

Solvent Selection: Use high-purity, HPLC or GC-grade methanol or acetonitrile. Acetonitrile is often preferred for its compatibility with reverse-phase systems and good solubilizing power.[10]

-

Stock Solution: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of the chosen solvent to prepare a 1 mg/mL stock solution.

-

Working Standards: Prepare a series of working standards (e.g., 0.1, 1, 5, 10, 50 µg/mL) by serial dilution of the stock solution. This is crucial for quantitative analysis and for determining the instrument's linear dynamic range.

-

QC Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard, if available.

Step 2: GC-MS Instrumentation and Parameters

The following parameters are based on standard methods for semi-volatile aromatic compounds and serve as a robust starting point.[7]

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is ideal. This stationary phase provides excellent separation for a wide range of organic molecules.

-

Injection:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations) to prevent column overloading.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

(Rationale: The initial hold ensures good peak shape for early-eluting compounds. The ramp rate is chosen to achieve a balance between separation efficiency and analysis time. The final hold ensures that any less volatile impurities are eluted from the column.)

-

-

Mass Spectrometer Parameters:

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[4]

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 35 to 350.

-

Solvent Delay: 3 minutes (to prevent the high concentration of solvent from saturating the detector).

-

Step 3: Data Acquisition and Analysis

-

Sequence Setup: Begin the analytical run with a solvent blank to check for system contamination. Follow with the calibration standards, QC samples, and then the unknown samples.

-

Data Review:

-

Peak Identification: Extract the mass spectrum from the chromatographic peak corresponding to this compound.

-

Spectral Matching: Compare the acquired spectrum against the predicted fragmentation pattern and, if available, a reference library (e.g., NIST).

-

Confirmation: The presence of the molecular ion (m/z 147) and the characteristic base peak at m/z 91 provides strong evidence for the compound's identity.

-

Caption: A generalized workflow for the GC-MS analysis of this compound.

Safety Precautions

All work should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[11] Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.[11][12]

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic, science-driven approach is employed. Electron Ionization is the optimal technique for structural elucidation, with a predicted fragmentation pattern dominated by the highly stable tropylium ion at m/z 91. The detailed GC-MS protocol provided in this guide offers a reliable and robust method for the separation and identification of this compound, ensuring data integrity for research, development, and quality control applications.

References

-

This compound. LookChem.[Link]

-

This compound (C9H9NO). PubChemLite.[Link]

-

Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed, National Library of Medicine.[Link]

-

Electron Ionization. Chemistry LibreTexts.[Link]

-

Electron Ionization for GC–MS. LCGC International.[Link]

-

Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Wiley Online Library.[Link]

-

Information from Mass Spectrometry. ChemConnections.[Link]

-

α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube.[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. PubChemLite - this compound (C9H9NO) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemconnections.org [chemconnections.org]

- 9. youtube.com [youtube.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. targetmol.com [targetmol.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Thermochemical Properties of 2-(Benzyloxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Pillar of Drug Development—Thermochemistry

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug is paved with data. While spectroscopic and biological data often take center stage, the thermochemical properties of a compound like 2-(Benzyloxy)acetonitrile are the silent arbiters of its fate. These properties—enthalpy of formation, heat capacity, and entropy—govern its stability, reactivity, and ultimately, its manufacturability and safety. A thorough understanding of a molecule's energetic landscape is not merely academic; it is a critical component of risk mitigation and process optimization in chemical synthesis and drug formulation. This guide provides the essential theoretical and practical knowledge to characterize this compound, a versatile synthetic intermediate.

Molecular Profile: this compound

This compound (C₉H₉NO) is a bifunctional organic molecule featuring a nitrile group and a benzyl ether.[1] This structure makes it a valuable building block in organic synthesis, particularly for introducing protected oxygen functionality or as a precursor to more complex nitrogen-containing heterocycles.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | PubChem[1] |

| Molecular Weight | 147.17 g/mol | PubChem[1] |

| IUPAC Name | 2-(phenylmethoxy)acetonitrile | PubChem[1] |

| CAS Number | 5801-49-0 | PubChem |

The Cornerstone of Stability: Key Thermochemical Parameters

The stability and reactivity of this compound are quantitatively described by its fundamental thermochemical properties.

-

Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is the most critical value for determining the energy of any chemical reaction involving the compound. For many organic molecules, this is determined indirectly via the enthalpy of combustion.[3]

-

Standard Molar Entropy (S°) : A measure of the randomness or disorder of the molecules. It is essential for calculating the Gibbs free energy of reaction and predicting the spontaneity of processes.

-

Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius. This property is crucial for chemical process design, safety analysis, and understanding how the energy of the system changes with temperature.

Experimental Determination of Thermochemical Properties: A Methodological Blueprint

Acquiring high-quality experimental data is the gold standard. The following protocols outline the necessary steps for the thermochemical characterization of this compound.

Prerequisite: Synthesis and High-Purity Sample Preparation

Thermochemical measurements are exquisitely sensitive to impurities. Therefore, a sample of this compound with a purity of >99.9% is mandatory.

Synthesis Protocol: A common route involves the nucleophilic substitution of a haloacetonitrile with benzyl alcohol under basic conditions, or the Williamson ether synthesis using sodium benzyloxide and chloroacetonitrile. Purification is typically achieved by vacuum distillation or column chromatography.

Purity Verification: Purity must be rigorously assessed using a combination of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The water content should be minimized and quantified using Karl Fischer titration.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound like this compound is most accurately determined by measuring its enthalpy of combustion using a bomb calorimeter.[3]

Experimental Workflow: Static Bomb Combustion Calorimetry

Caption: Workflow for Combustion Calorimetry.

Causality in Protocol:

-

High-Pressure Oxygen: Ensures complete and rapid combustion to well-defined final products (CO₂, H₂O, N₂).

-

Platinum Crucible: Chemically inert under the harsh oxidative conditions of combustion.

-

Corrections: Essential for isolating the heat released solely from the combustion of the sample, leading to high accuracy.[4]

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a versatile technique for measuring heat capacity and the enthalpies of phase transitions (melting, boiling).[5][6][7]

Experimental Protocol: Heat Capacity Determination

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin).[7]

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Measurement:

-

Cool the sample to a low temperature (e.g., -50 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point.

-

Record the heat flow difference between the sample and the reference.

-

-